molecular formula C10H13ClO3S B2402870 3-(4-Chlorophenyl)propyl methanesulfonate CAS No. 61440-60-6

3-(4-Chlorophenyl)propyl methanesulfonate

Cat. No.: B2402870
CAS No.: 61440-60-6
M. Wt: 248.72
InChI Key: NPANKSZVBOAPFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)propyl methanesulfonate is an organic compound with the molecular formula C10H13ClO3S and a molecular weight of 248.73 g/mol . It is a synthetic compound that features a chlorophenyl group attached to a propyl chain, which is further linked to a methanesulfonate group.

Chemical Reactions Analysis

3-(4-Chlorophenyl)propyl methanesulfonate undergoes various chemical reactions, including:

Scientific Research Applications

3-(4-Chlorophenyl)propyl methanesulfonate has several applications in scientific research:

Comparison with Similar Compounds

3-(4-Chlorophenyl)propyl methanesulfonate can be compared with other methanesulfonate esters, such as:

    Methyl methanesulfonate: A simpler ester with a methyl group instead of a chlorophenyl group.

    Ethyl methanesulfonate: Similar to methyl methanesulfonate but with an ethyl group.

    Isopropyl methanesulfonate: Contains an isopropyl group instead of a chlorophenyl group.

The uniqueness of this compound lies in its chlorophenyl group, which provides additional reactivity and potential for interactions compared to simpler methanesulfonate esters[7][7].

Biological Activity

3-(4-Chlorophenyl)propyl methanesulfonate (CAS No. 61440-60-6) is a chemical compound that has garnered attention in medicinal chemistry and material science due to its versatile applications and biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H13ClO3S
  • Molecular Weight : 250.73 g/mol
  • Structure : The compound features a chlorophenyl group attached to a propyl chain with a methanesulfonate functional group, which is known for its reactivity as an alkylating agent.

This compound primarily acts as an alkylating agent . The methanesulfonate ester undergoes fission, allowing the alkyl group to react with nucleophiles within cells. This interaction can lead to modifications in cellular proteins and nucleic acids, influencing various biological pathways .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a building block for synthesizing various organic molecules with potential biological activities. Notably, it has been involved in the synthesis of compounds that exhibit antifungal and antitubercular properties .

Antifungal Activity

Research has demonstrated that derivatives of this compound exhibit significant antifungal activity against several pathogenic fungi. For example, certain synthesized pyrazole derivatives showed promising results against strains of fungi and Mycobacterium tuberculosis, indicating the potential of this compound in developing new antifungal agents .

Cancer Research

The compound's mechanism of action suggests potential applications in cancer therapy due to its ability to influence cell signaling pathways associated with proliferation and survival. Specifically, it may modulate the activity of protein kinase B (PKB), which is implicated in tumorigenesis . Alterations in PKB signaling can affect apoptosis and cell growth, making this compound a candidate for further investigation in oncology.

Case Studies

Several studies have focused on synthesizing derivatives of this compound and evaluating their biological activities:

  • Antifungal Efficacy : A study reported that certain derivatives exhibited strong antifungal activity against four pathogenic strains, suggesting their potential as therapeutic agents .
  • Antitubercular Activity : Some compounds derived from this methanesulfonate demonstrated noteworthy activity against Mycobacterium tuberculosis H37Rv, highlighting their relevance in treating tuberculosis .
  • PKB Modulation : Investigations into the influence of this compound on PKB signaling pathways revealed its potential role in cancer cell proliferation and survival mechanisms .

Data Table: Biological Activities of Derivatives

Compound DerivativeActivity TypeTarget Organism/PathwayReference
Pyrazole DerivativesAntifungalVarious Fungal Strains
1,3,4-OxadiazolesAntitubercularMycobacterium tuberculosis
PKB InhibitorsCancer ResearchCell Proliferation Pathways

Properties

IUPAC Name

3-(4-chlorophenyl)propyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO3S/c1-15(12,13)14-8-2-3-9-4-6-10(11)7-5-9/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPANKSZVBOAPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.